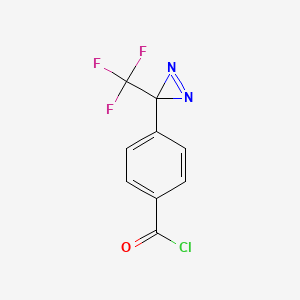

4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride

Description

4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride is a specialized benzoyl chloride derivative featuring a trifluoromethyl-diazirinyl group at the para position of the aromatic ring. This compound combines the reactivity of a benzoyl chloride (acylating agent) with the photochemical properties of the diazirine moiety. Diazirines are known for their ability to generate carbenes upon UV irradiation (~350 nm), making them valuable in photoaffinity labeling and crosslinking applications .

For example, diazirine-containing benzoyl chlorides are typically synthesized via diazirine ring formation followed by acylation, as seen in the preparation of 3-trifluoromethyl-3-phenyldiazirine (TPD) from trifluoroacetophenone .

Properties

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O/c10-7(16)5-1-3-6(4-2-5)8(14-15-8)9(11,12)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWSNXYROONOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)C2(N=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride typically involves multiple steps:

Starting Material: The synthesis often begins with 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid.

Conversion to Acid Chloride: The benzoic acid derivative is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride undergoes various chemical reactions:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Photoreactive Cross-Linking: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds, forming covalent cross-links.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid.

Common reagents include thionyl chloride for the preparation of the acid chloride and various nucleophiles for substitution reactions. Major products include amides, esters, and cross-linked biomolecules.

Scientific Research Applications

4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride is widely used in scientific research:

Mechanism of Action

The primary mechanism of action for 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride involves the formation of a carbene intermediate upon UV irradiation. This highly reactive species can insert into various bonds, forming stable covalent linkages. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for the study of complex biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Reactivity with Amines and Alcohols

4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride shares the acylation reactivity of benzoyl chlorides. However, its diazirinyl group introduces unique photochemical behavior. For comparison:

- Substituted Benzoyl Chlorides : demonstrates that benzoyl chlorides with electron-withdrawing groups (e.g., 3-nitro, 4-nitro) exhibit higher acylation efficiency due to increased electrophilicity, while electron-donating groups (e.g., 4-methoxy) reduce reactivity. The trifluoromethyl-diazirinyl group in the target compound likely balances electrophilicity and steric effects, enabling moderate reactivity similar to 4-methyl benzoyl chloride .

- Trifluoromethanesulfonyl Chloride : Unlike the target compound, trifluoromethanesulfonyl chloride (CF₃SO₂Cl) is a stronger electrophile due to the sulfonyl group, making it more reactive in sulfonylation reactions. However, it lacks photochemical functionality .

Table 1: Substituent Effects on Acylation Reactivity

| Compound | Substituent | Relative Reactivity | Key Application |

|---|---|---|---|

| 4-Nitrobenzoyl chloride | Electron-withdrawing | High | Peptide coupling |

| 4-Methoxybenzoyl chloride | Electron-donating | Low | Prodrug synthesis |

| 4-(3-Trifluoromethyl-diazirinyl) | Mixed (CF₃ + diazirine) | Moderate | Photochemical probes |

Photochemical Properties

The diazirinyl group enables carbene generation under UV light, a feature absent in most benzoyl chlorides. Key comparisons include:

- 3-Trifluoromethyl-3-phenyldiazirine (TPD): TPD photolyzes rapidly at 350 nm, yielding 65% carbene and 35% diazo isomer. The carbene undergoes insertion reactions (e.g., C–H or O–H insertion) with high efficiency (>95% in methanol) . The target compound’s benzoyl chloride group may slightly reduce photolysis efficiency due to steric hindrance, but the trifluoromethyl group enhances stability against thermal or acidic degradation.

- 4-(1,2,2-Trifluorovinyloxy)benzoyl Chloride (TFVOB) : Used in polymer synthesis (e.g., 6FDA-HAB-TFVOB), TFVOB lacks a diazirine but contains a trifluorovinyl ether group for thermal crosslinking. This contrasts with the target compound’s UV-driven reactivity .

Table 2: Photochemical Comparison

Biological Activity

4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride, also known as TDBA (CAS Number: 85559-46-2), is a photoreactive compound that has garnered interest in chemical biology due to its unique properties. This compound features a diazirine moiety, which is known for its ability to generate reactive carbene species upon photolysis, enabling covalent labeling of biomolecules. This article reviews the biological activity of TDBA, including its applications in protein labeling, cellular studies, and potential therapeutic implications.

- Molecular Formula : C9H5F3N2O

- Molecular Weight : 230.14 g/mol

- Physical State : Solid

- Solubility : Soluble in chloroform

- Melting Point : 110-112 °C

- Storage Conditions : Store at 4 °C

The biological activity of TDBA primarily stems from its ability to form reactive carbene intermediates upon exposure to UV light. These intermediates can react with nucleophilic sites in proteins, allowing for selective labeling and modification. The process involves:

- Photolysis : Upon UV irradiation, the diazirine group decomposes to release a carbene.

- Covalent Bond Formation : The carbene can then react with nearby nucleophiles (e.g., amino acid side chains) in proteins, leading to stable covalent modifications.

Applications in Biological Research

TDBA has been utilized in various studies to explore protein interactions and dynamics:

Protein Labeling Studies

In a study involving HEK293T cells, TDBA was used as a fragment probe to identify protein targets through quantitative chemical proteomics. The results indicated that TDBA could label over 2000 proteins with minimal cytotoxicity, demonstrating its effectiveness as a chemical probe for mapping protein interactions in living cells .

Case Study: Target Identification

In one experiment, HEK293T cells were treated with TDBA followed by UV exposure. The labeled proteins were analyzed using SDS-PAGE and fluorescence scanning, revealing concentration-dependent labeling patterns. Notably, the study identified specific interactions with cysteine protease cathepsin B and other essential enzymes .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C9H5F3N2O |

| Molecular Weight | 230.14 g/mol |

| Melting Point | 110-112 °C |

| Solubility | Chloroform |

| Photoreactivity | Yes (UV-induced carbene generation) |

Safety and Handling

TDBA should be handled with care due to its reactive nature. Appropriate safety measures include:

- Use of gloves and protective eyewear.

- Work within a fume hood when handling volatile solvents.

- Proper disposal according to local regulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride, and how can side reactions be minimized?

- Methodology : Synthesis typically involves introducing the diazirine moiety to a benzoyl chloride precursor. For example, diazirine formation may require reaction with ammonia derivatives under controlled anhydrous conditions. Evidence from analogous compounds (e.g., 4-fluoro derivatives) suggests using hydroxylamine or diazomethane precursors in refluxing ethanol with catalytic HCl . Side reactions like hydrolysis of the acyl chloride group can be mitigated by strict moisture control and low-temperature conditions .

Q. How should this compound be purified and characterized to ensure high purity for downstream applications?

- Methodology : Recrystallization from ethanol or dichloromethane/hexane mixtures is effective, as demonstrated in similar benzoyl chloride purifications . Characterization via /-NMR and mass spectrometry (electron ionization) is critical to confirm the diazirine and trifluoromethyl groups. Reference NIST spectral data (e.g., CAS 67515-56-4) for validation .

Q. What are the critical storage conditions to maintain stability?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C in moisture-free environments. The acyl chloride group is highly moisture-sensitive, and the diazirine ring may degrade under prolonged light exposure .

Advanced Research Questions

Q. How does the trifluoromethyl-diazirine group influence photoaffinity labeling efficiency in protein interaction studies?

- Methodology : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the diazirine enables UV-induced crosslinking (365 nm). Optimize photolysis duration (typically 5–10 min) to balance labeling efficiency and protein denaturation risks. Competitive studies with non-diazirine analogs (e.g., 4-trifluoromethylbenzoyl chloride) can isolate diazirine-specific effects .

Q. What side reactions occur during amide coupling with nucleophiles (e.g., amines), and how can yields be improved?

- Methodology : Common side reactions include hydrolysis of the acyl chloride to carboxylic acid or undesired trifluoromethyl-diazirine decomposition. Use Schlenk-line techniques for anhydrous conditions and pre-activate nucleophiles (e.g., as lithium salts). Kinetic studies in refluxing THF with triethylamine as a base show >80% yields for similar substrates .

Q. Can computational methods predict reactivity trends for this compound in diverse solvent systems?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the acyl chloride group and diazirine ring stability. Solvent polarity parameters (e.g., dielectric constant) correlate with reaction rates—polar aprotic solvents (DMF, DMSO) accelerate acylation but may destabilize diazirine .

Q. How do structural analogs (e.g., 4-trifluoromethoxybenzoyl chloride) compare in reaction kinetics or biological activity?

- Methodology : Comparative kinetic assays (e.g., Hammett plots) using substituted benzoyl chlorides reveal electron-withdrawing groups (trifluoromethyl > trifluoromethoxy) enhance electrophilicity. Biological assays (e.g., enzyme inhibition) show diazirine-containing derivatives exhibit prolonged target engagement due to covalent binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.